Propionaldehyde 2,4-Dinitrophenylhydrazone-d3
Description
Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-/i3D,4D,6D |
InChI Key |
NFQHZOZOFGDSIN-ZREMWQALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reagents and Materials
- Propionaldehyde (deuterated or non-deuterated depending on labeling requirements)
- 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent
- Solvents: Ethanol or methanol (analytical grade)
- Acid catalyst: Often hydrochloric acid or sulfuric acid (if required to facilitate the reaction)
- Cooling bath: Ice bath for crystallization
Reaction Principle
The synthesis involves a condensation (dehydration) reaction between propionaldehyde and 2,4-dinitrophenylhydrazine. This reaction removes a molecule of water and forms a stable hydrazone linkage, which is the basis of the compound's structure.
$$
\text{Propionaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{Propionaldehyde 2,4-Dinitrophenylhydrazone-d3} + H_2O
$$
This reaction is typically carried out under mild acidic conditions to promote the formation of the hydrazone.
Stepwise Preparation Procedure
Dissolution of Propionaldehyde:
- Measure 1 mmol of propionaldehyde (deuterated if isotopic labeling is required).
- Dissolve it in a minimal volume of ethanol or methanol. Gentle heating in a water bath may be applied to aid dissolution.
Preparation of 2,4-Dinitrophenylhydrazine Solution:
- Prepare a 0.1 M solution of 2,4-dinitrophenylhydrazine in ethanol, optionally acidified with a few drops of hydrochloric acid to stabilize the reagent.
-
- Add an equimolar amount of 2,4-dinitrophenylhydrazine solution to the propionaldehyde solution.
- Stir the mixture thoroughly with a glass rod.
- Cool the reaction mixture in an ice bath to promote crystallization of the hydrazone product.
-
- After sufficient crystallization (usually within 30 minutes to 1 hour), filter the precipitated crystals using a Buchner funnel.
- Wash the crystals with cold ethanol to remove impurities.
-
- Recrystallize the crude product from ethanol to improve purity.
- Dry the purified crystals under vacuum or in a desiccator.
-
- Confirm the formation of the hydrazone by melting point determination and spectroscopic methods (NMR, MS).
- The deuterium incorporation can be verified by mass spectrometry showing the expected isotopic mass shift.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Propionaldehyde amount | 1 mmol | Can be deuterated for d3 labeling |
| 2,4-Dinitrophenylhydrazine | 1 mmol (0.1 M in ethanol) | Acidified with HCl (few drops) |
| Solvent | Ethanol or methanol | Analytical grade |
| Reaction temperature | Room temperature to 0°C | Cooling in ice bath to crystallize |
| Reaction time | 30 min to 1 hour | Until crystals form |
| Isolation method | Filtration (Buchner funnel) | Followed by washing with cold ethanol |
| Purification | Recrystallization | From ethanol |
| Typical yield | 75-90% | Depending on purity and reaction scale |
Research Findings and Analytical Considerations
- The deuterated hydrazone derivative is particularly useful in mass spectrometry due to the isotopic labeling, which shifts the mass peak and allows for unambiguous identification and quantification in complex biological matrices.
- The hydrazone formation is highly selective for aldehyde groups, enabling the compound to serve as a probe for carbonyl-containing biomolecules in proteomics and oxidative stress studies.
- The reaction is generally clean and high-yielding, with the main challenge being the control of moisture and acid concentration to avoid side reactions or incomplete labeling.
- Stability tests indicate that the hydrazone product is stable under dry, refrigerated conditions, which is critical for its use as a standard or tracer in analytical workflows.
Chemical Reactions Analysis
Carbonyl Compound Quantification
Propionaldehyde 2,4-dinitrophenylhydrazone-d3 serves as an internal standard in Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) to quantify trace aldehydes in complex mixtures .
Example :
In glycerol pyrolysis studies, it detected propionaldehyde yields across temperatures (Table 1) :
| Temperature (°C) | Propionaldehyde (μg) |
|---|---|
| 300 | 2.13 |
| 500 | 7.28 |
| 1000 | 11.55 |
Isotopic Labeling
Deuterium atoms at positions 3, 5, and 6 reduce signal overlap in mass spectra, enabling precise identification of carbonyl metabolites in proteomics.
Thermal Decomposition
Under pyrolytic conditions (>400°C), the hydrazone decomposes to release propionaldehyde-d3, detectable via GC/MS . Competing pathways include:
-
Retro-condensation : Regenerates DNPH and deuterated aldehyde.
-
Radical formation : Generates nitrogen-centered radicals under anaerobic conditions .
Hydrolysis
Reacts with aqueous HCl to yield propionaldehyde-d3 and DNPH, confirming reversible hydrazone formation :
Comparative Analysis with Non-Deuterated Analogs
| Property | Propionaldehyde-DNPH-d3 | Propionaldehyde-DNPH |
|---|---|---|
| Molecular Weight | 241.22 g/mol | 238.20 g/mol |
| MS Detection | Distinct isotopic pattern | Single m/z peak |
| Cost | Higher (deuterated reagents) | Lower |
Industrial and Research Use Cases
-
Tobacco Research : Quantifies aldehydes in pyrolysis products to assess combustion toxicity .
-
Environmental Monitoring : Tracks low-concentration carbonyl pollutants in air/water samples.
This compound’s unique deuterated structure and reversible reactivity make it indispensable in advanced analytical workflows requiring high specificity and sensitivity .
Scientific Research Applications
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is a derivative of propionaldehyde, modified with a 2,4-dinitrophenylhydrazone moiety, possessing the molecular formula C9H7D3N4O4 and a molecular weight of approximately 241.22 g/mol. It is used in analytical chemistry and proteomics research. The presence of deuterium atoms in its structure allows for enhanced tracking and analysis in experimental settings.
Applications in Analytical Chemistry
This compound is used as a standard for identifying carbonyl compounds through spectroscopic methods in analytical chemistry. Spectroscopic methods, such as derivative spectrophotometry, can be applied for the simultaneous determination of multiple compounds in a mixture . For instance, derivative spectrophotometric methods have been developed for the simultaneous determination of acetaminophen, diphenhydramine, and pseudoephedrine in tablets, showcasing the potential for similar applications with this compound .
Applications in Proteomics
In proteomics, this compound acts as a biochemical tool. Interaction studies involving this compound typically focus on its reactivity with various biological molecules. These studies help elucidate how this compound interacts with proteins and other biomolecules that contain reactive carbonyl groups. Such interactions can provide insights into cellular mechanisms affected by oxidative stress or metabolic dysregulation. The deuterated form of this compound allows for precise tracking in mass spectrometry applications, distinguishing it from non-deuterated analogs.
Mechanism of Action
The mechanism of action of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 involves nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of aldehydes and ketones, forming a hydrazone intermediate, which then eliminates a molecule of water . This mechanism is crucial for its role as a derivatizing agent in analytical chemistry .
Comparison with Similar Compounds
Structural and Functional Similarities
Deuterated DNPH derivatives share a common reactive hydrazine group that binds to carbonyl compounds (aldehydes/ketones). Their utility lies in:
- Stabilization of reactive carbonyl groups.
- Isotopic labeling for precise MS quantification.
Key Compounds and Comparative Analysis
Acetone 2,4-Dinitrophenylhydrazone-d3
- Structure : Derived from acetone (a ketone) with deuterium labeling.
- Formula : C₉H₇D₃N₄O₄ (MW: 241.22 g/mol) .
- Application : Quantification of ketones in environmental and biological samples. Unlike propionaldehyde-DNPH-d3, it targets ketones, which have distinct chromatographic retention times and fragmentation patterns .
Formaldehyde 2,4-Dinitrophenylhydrazone-d3
- Structure : Derived from formaldehyde, the simplest aldehyde.
- Formula : C₇H₃D₃N₄O₄ (MW: 213.17 g/mol) .
- Application : Specific to formaldehyde detection. Its smaller size results in shorter retention times in chromatography compared to propionaldehyde derivatives .
Acrolein 2,4-Dinitrophenylhydrazone-d3
- Structure : Derived from acrolein (an α,β-unsaturated aldehyde).
- Formula : C₉H₅D₃N₄O₄ (MW: 236.18 g/mol) .
- Application : Detecting unsaturated aldehydes in combustion emissions. The conjugated double bond in acrolein alters reactivity and MS fragmentation, distinguishing it from saturated aldehydes like propionaldehyde .
Butyraldehyde and Crotonaldehyde DNPH-d3 Derivatives
- Butyraldehyde-DNPH-d3 (CAS: 259824-54-9): A longer-chain aldehyde (C₄) with higher hydrophobicity, leading to delayed elution in reverse-phase HPLC .
- Crotonaldehyde-DNPH-d3 (CAS: 259824-64-1): Another unsaturated aldehyde, analogous to acrolein but with a methyl group, affecting its polarity and detection limits .
Comparative Data Table
Analytical Performance and Challenges
- Deuteration Position : Propionaldehyde DNPH-d3 labels the phenyl ring (3,5,6 positions), ensuring minimal interference with the hydrazone bond’s stability . This contrasts with derivatives like formaldehyde DNPH-d3, where deuteration may occur on the aliphatic chain.
- Sensitivity: Deuterated compounds exhibit nearly identical chromatographic behavior to non-deuterated analogs but are distinguishable via MS due to mass shifts (e.g., +3 Da for tri-deuterated species) .
- Limitations: Deuterated standards must match the extraction efficiency and derivatization kinetics of their non-deuterated counterparts to avoid quantification errors .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Propionaldehyde 2,4-Dinitrophenylhydrazone-d3?
- Methodological Answer : Synthesis involves reacting deuterium-labeled propionaldehyde (CH3CH2CDO) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. The reaction is typically carried out in ethanol or methanol at 60–70°C for 2–4 hours, followed by purification via recrystallization or column chromatography. Characterization requires:
- HPLC : To confirm purity (>98%) using a C18 column with UV detection at 360 nm.
- NMR : Deuterium incorporation is verified by the absence of proton signals at the aldehyde carbon (δ 9–10 ppm in ¹H NMR) and distinct splitting patterns in ¹³C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) confirms isotopic purity (e.g., m/z 285.12 for [M+H]⁺ with a deuterium isotopic pattern).
- Reference : DNPH derivatization protocols for aldehydes and isotopic labeling best practices .
Q. How is this compound utilized as an internal standard in analytical workflows?
- Methodological Answer : The deuterated hydrazone acts as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS for quantifying aldehydes in complex matrices (e.g., biological fluids, environmental samples). Key steps include:
- Derivatization : Co-incubate samples with Propionaldehyde-DNPH-d3 and non-deuterated DNPH to derivatize target aldehydes.
- Calibration : Prepare calibration curves using peak area ratios (deuterated vs. non-deuterated) to account for matrix effects.
- Validation : Assess recovery rates (85–115%) and limit of detection (LOD < 0.1 ng/mL) in spiked samples.
- Reference : SIL-IS applications in mass spectrometry and DNPH-based aldehyde quantification .
Advanced Research Questions
Q. What isotopic effects arise when using Propionaldehyde-DNPH-d3 in kinetic studies of aldehyde derivatization?
- Methodological Answer : Deuterium labeling can alter reaction kinetics due to the kinetic isotope effect (KIE). For example:
- Derivatization Rate : The reaction rate for Propionaldehyde-DNPH-d3 may be 2–3× slower than non-deuterated analogs (KIE ≈ 2–3).
- Experimental Design : Compare time-course derivatization profiles using stopped-flow UV-Vis spectroscopy (λ = 360 nm) under pseudo-first-order conditions.
- Data Interpretation : Fit kinetic data to a second-order rate equation and calculate KIE using .
- Reference : Isotopic effects in hydrazone formation and enzyme-mediated aldehyde studies .
Q. How can researchers resolve discrepancies in quantification when Propionaldehyde-DNPH-d3 degrades in acidic matrices?
- Methodological Answer : Degradation in low-pH environments (e.g., gastric fluid) may result in underestimation of aldehyde levels. Mitigation strategies include:
- Stability Studies : Pre-test hydrazone stability via accelerated degradation experiments (pH 1–7, 37°C) monitored by HPLC.
- Alternative Derivatization : Use on-column derivatization to minimize pre-analysis exposure.
- Cross-Validation : Compare results with non-isotopic methods (e.g., GC-MS with PFBHA derivatization).
- Reference : Stability challenges in deuterated internal standards and aldehyde reactivity .
Q. What experimental approaches elucidate interactions between Propionaldehyde-DNPH-d3 and microbial enzymes?
- Methodological Answer : To study microbial metabolism (e.g., in Listeria monocytogenes):
- Isotope Tracing : Incubate bacterial cultures with Propionaldehyde-DNPH-d3 and track deuterium incorporation into metabolites (e.g., propionate) via ²H-NMR or LC-HRMS.
- Enzyme Assays : Purify PduP (propionaldehyde dehydrogenase) and measure activity with deuterated vs. non-deuterated substrates.
- Proteomics : Use SILAC (stable isotope labeling by amino acids) to correlate enzyme expression with hydrazone degradation pathways.
- Reference : Microbial propionaldehyde metabolism and isotope tracing in bacterial microcompartments .
Key Considerations
- Synthesis : Ensure anhydrous conditions to prevent hydrolysis of the hydrazone bond.
- Analytical Cross-Validation : Combine NMR and MS data to confirm structural integrity.
- Biological Studies : Account for potential isotopic discrimination in enzyme-substrate interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
